In-Depth Technical Guide: N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine
In-Depth Technical Guide: N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine
A Note on a Scarcely Documented Intermediate: Publicly accessible, detailed experimental data, including specific reaction protocols and comprehensive characterization for N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine (CAS No. 187853-35-2), is limited. This compound is a specialized chemical intermediate, and specific process details are often proprietary or confined to internal laboratory documentation.
This guide, therefore, is structured as an expert synthesis based on established principles of organic chemistry. It outlines the most probable and scientifically sound methodologies for the synthesis, characterization, and application of this molecule, grounded in the known reactivity of its constituent functional groups. The protocols described are representative examples derived from analogous transformations and should be regarded as a starting point for experimental development rather than a validated, field-proven procedure.
Introduction: Strategic Importance in Medicinal Chemistry
N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure combines three key features that impart considerable synthetic versatility:
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A Piperidine Scaffold: The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[1][2] Its presence can improve pharmacokinetic properties such as aqueous solubility and metabolic stability, and it serves as a rigid, three-dimensional scaffold to orient pharmacophoric elements for optimal target engagement.
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A BOC-Protecting Group: The tert-butoxycarbonyl (BOC) group on the piperidine nitrogen serves a crucial role. It deactivates the otherwise nucleophilic nitrogen, preventing unwanted side reactions. Critically, it can be removed under mild acidic conditions, allowing for late-stage functionalization of the nitrogen atom.[1]
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A Dithiane-Functionalized Quaternary Center: The 1,3-dithiane moiety is a classic and robust acyl anion equivalent.[3] Its installation creates a quaternary carbon center, adding significant three-dimensionality. The true value lies in its ability to be deprotonated to form a nucleophilic anion for C-C bond formation or to be hydrolyzed back to a carbonyl group, effectively unmasking a ketone. This duality makes the molecule a precursor to complex spirocyclic systems.[1][4]
The combination of these features makes this compound a valuable intermediate for constructing spiro[piperidine-4,2'-[1][4]dithiane] cores and related complex structures that are increasingly explored in medicinal chemistry to access novel chemical space.[4]
Physicochemical and Structural Properties
While specific, experimentally verified data is scarce, the expected properties of N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine can be predicted.
| Property | Predicted Value / Expected Characteristic |
| CAS Number | 187853-35-2 |
| Molecular Formula | C₁₄H₂₅NO₃S₂ |
| Molecular Weight | 319.49 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids (BOC deprotection) and specific reagents targeting the dithiane. |
Synthesis and Mechanistic Rationale
The most logical and widely practiced method for the synthesis of this molecule is the nucleophilic addition of a 2-lithio-1,3-dithiane species to the electrophilic carbonyl of N-BOC-4-piperidone.
Causality of Experimental Design
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Starting Materials: tert-butyl 4-oxopiperidine-1-carboxylate (N-BOC-4-piperidone) is the logical electrophile, providing the core piperidine structure.[5] 1,3-Dithiane serves as the masked carbonyl pronucleophile.
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Reagent Selection:
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n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for deprotonating the C2 position of the 1,3-dithiane. The acidity of these protons (pKa ≈ 31) necessitates a potent organolithium base for efficient anion generation.
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Anhydrous Aprotic Solvent (THF): Tetrahydrofuran (THF) is the solvent of choice. It is aprotic, preventing the quenching of the highly basic n-BuLi and the resulting dithianyl anion. Its polarity and etheric oxygens effectively solvate the lithium cation, promoting the reaction. Strict anhydrous conditions are critical to prevent protonation of the organolithium species.
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Reaction Conditions:
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Low Temperature (-78 °C): The initial deprotonation of dithiane and the subsequent nucleophilic addition are performed at low temperatures (typically -78 °C, a dry ice/acetone bath). This is crucial for several reasons: 1) It ensures the stability of the thermally sensitive 2-lithio-1,3-dithiane intermediate, preventing decomposition. 2) It controls the rate of the highly exothermic addition to the ketone, minimizing side reactions. 3) It enhances the kinetic control of the reaction.
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Representative Experimental Protocol
Disclaimer: This is a generalized, theoretical protocol. Researchers should perform their own optimization and safety assessments.
Reaction: tert-butyl 4-oxopiperidine-1-carboxylate + 1,3-Dithiane → tert-butyl 4-(1,3-dithian-2-yl)-4-hydroxypiperidine-1-carboxylate
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Preparation of the Dithianyl Anion: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 100 mL). b. Add 1,3-dithiane (1.2 eq.) and cool the solution to -20 °C. c. Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -15 °C. d. Stir the resulting milky white suspension at -20 °C for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.
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Nucleophilic Addition: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-BOC-4-piperidone (1.0 eq.) in anhydrous THF (e.g., 50 mL). b. Cool this solution to -78 °C (dry ice/acetone bath). c. Transfer the previously prepared 2-lithio-1,3-dithiane suspension to the N-BOC-4-piperidone solution via cannula, slowly, keeping the internal temperature below -70 °C. d. Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the starting ketone.
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Workup and Purification: a. Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford the pure product.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via dithiane lithiation and addition.
Characterization and Structural Elucidation
A self-validating protocol requires confirmation of the product's identity. The following spectroscopic methods would be essential for structural verification.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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BOC Group: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons.
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Piperidine Protons: A series of complex multiplets in the aliphatic region (~1.5-4.0 ppm). The protons alpha to the nitrogen will be broad due to the carbamate rotamers.
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Dithiane Protons: Multiplets corresponding to the -S-CH₂-CH₂-CH₂-S- protons, typically between ~2.0 and ~3.0 ppm.
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Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
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¹³C NMR (Carbon Nuclear Magnetic Resonance):
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BOC Group: Signals around 28 ppm (methyls) and 80 ppm (quaternary carbon).
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Piperidine Carbons: Signals in the 30-60 ppm range.
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Quaternary Carbon (C4): A key signal, likely around 70-75 ppm, indicating the hydroxyl- and dithianyl-bearing carbon.
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Dithiane Carbons: Signals for the methylene carbons and the key spirocyclic carbon.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) would likely show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 319.49 g/mol .
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Infrared (IR) Spectroscopy:
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A broad absorption band around 3400-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
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A strong absorption around 1680-1700 cm⁻¹ from the C=O stretch of the BOC carbamate group.
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C-H stretching absorptions just below 3000 cm⁻¹.
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Reactivity and Applications in Drug Development
The primary synthetic utility of N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine is as a precursor to spirocyclic ketones.
Unmasking the Carbonyl: Spiroketone Synthesis
The dithiane group can be hydrolyzed under specific conditions to reveal a carbonyl group, leading to the formation of 1-oxa-4-azaspiro[5.5]undecan-9-one .
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Mechanism: This is typically achieved using reagents that are effective for thioacetal cleavage, such as mercury(II) salts (e.g., HgCl₂/CaCO₃), iodine in methanol, or oxidative methods like N-bromosuccinimide (NBS). The choice of reagent is critical to avoid unwanted side reactions.
Elaboration via Dithianyl Anion Chemistry
Alternatively, the dithiane ring can be retained and used for further C-C bond formation. Deprotonation of the C2 proton (if sterically accessible after the initial reaction) could, in principle, allow for a second nucleophilic attack, though this is less common.
The true value lies in its role as a stable intermediate, allowing for modifications elsewhere in the molecule before the final deprotection/unmasking step, making it a key component in the synthesis of complex molecules for drug discovery programs.[4][6]
Safety and Handling
As a laboratory chemical with limited public safety data, N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine should be handled with the standard precautions for novel organic compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
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Hazards of Precursors: Be aware of the significant hazards associated with the reagents used in its synthesis. n-Butyllithium is pyrophoric and reacts violently with water. All operations involving n-BuLi must be conducted under a strictly inert atmosphere by trained personnel.
Conclusion
N-BOC-4-(1,3-dithian-2-yl)-4-hydroxypiperidine stands as a synthetically valuable, albeit sparsely documented, intermediate. Its logical design allows for the strategic construction of complex, three-dimensional spirocyclic piperidine systems, which are of high value in modern medicinal chemistry. This guide provides a scientifically grounded framework for its synthesis, characterization, and application, forming a solid foundation for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
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Griggs, S. D., Tape, D. D., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry. Available at: [Link]
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Wrobleski, S. T., & Mattern, M. R. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Angewandte Chemie International Edition. Available at: [Link]
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Wünsch, B., & Wadenstorfer, B. (2018). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. European Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Available at: [Link]
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